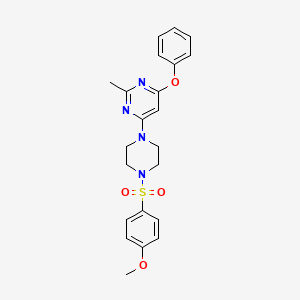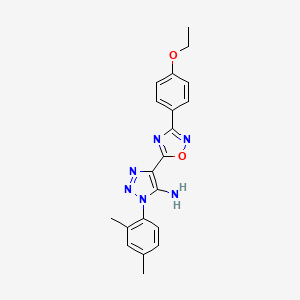![molecular formula C10H13N5O B2700552 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine CAS No. 679785-14-9](/img/structure/B2700552.png)
1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This compound is known for its potential therapeutic applications, particularly as an inhibitor of various protein kinases, which are crucial in the regulation of cell functions and have implications in cancer treatment .
Métodos De Preparación
The synthesis of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formamide or formic acid under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature settings to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining cost-effectiveness and environmental safety .
Análisis De Reacciones Químicas
1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its role in inhibiting protein kinases, which are involved in cell signaling pathways.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine involves the inhibition of specific protein kinases. These kinases play a crucial role in cell cycle regulation and signal transduction pathways. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells. Molecular targets include CDK2/cyclin A2 and EGFR, among others .
Comparación Con Compuestos Similares
1-Methyl-4-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
4-(1H-indol-4-yl)-1-methyl-6-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidine: Exhibits similar kinase inhibition properties
The uniqueness of this compound lies in its specific structural features that confer high selectivity and potency towards its molecular targets, making it a promising candidate for therapeutic development .
Propiedades
IUPAC Name |
4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-14-9-8(6-13-14)10(12-7-11-9)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQCXANZABEVKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2,4-difluorophenyl)methyl]-2,4-dioxo-3-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2700475.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2700476.png)
![2-{[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl}-1-(thiophen-2-yl)ethan-1-one](/img/structure/B2700478.png)

![6-{3-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B2700480.png)


![6-methyl-4-((1-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)azetidin-3-yl)oxy)-2H-pyran-2-one](/img/structure/B2700484.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(2-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetamide](/img/structure/B2700485.png)




